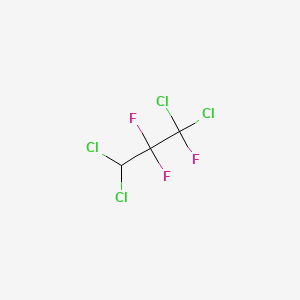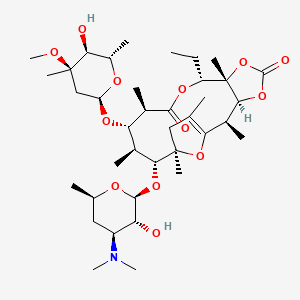
Cycloester Erythromycin Enol Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloester Erythromycin Enol Ether is a derivative of Erythromycin A Enol Ether, which is an impurity of Erythromycin . Erythromycin is a well-known macrolide antibiotic used to treat various bacterial infections. This compound retains some of the structural features of Erythromycin, making it an interesting compound for research and development in the pharmaceutical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloester Erythromycin Enol Ether is typically synthesized from Erythromycin A Enol Ether through a series of chemical reactions. The process involves the formation of the enol ether intermediate, followed by cyclization to form the cycloester structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cycloester Erythromycin Enol Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups .
Applications De Recherche Scientifique
Cycloester Erythromycin Enol Ether has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cycloester Erythromycin Enol Ether involves its interaction with bacterial ribosomes, similar to Erythromycin. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects . This mechanism disrupts the growth and replication of susceptible bacteria.
Comparaison Avec Des Composés Similaires
Cycloester Erythromycin Enol Ether can be compared with other similar compounds, such as:
Erythromycin A Enol Ether: The parent compound from which it is derived.
Clarithromycin: Another macrolide antibiotic with similar structural features.
Azithromycin: A widely used macrolide antibiotic with a broader spectrum of activity.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other macrolides .
Propriétés
Formule moléculaire |
C38H63NO13 |
|---|---|
Poids moléculaire |
741.9 g/mol |
Nom IUPAC |
(2R,3S,7S,8R,11R,12S,13S,14R,15R)-14-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-ethyl-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,7,11,13,15,17-hexamethyl-4,6,9,18-tetraoxatricyclo[13.2.1.03,7]octadec-1(17)-ene-5,10-dione |
InChI |
InChI=1S/C38H63NO13/c1-14-25-38(10)32(50-35(43)52-38)20(4)28-18(2)16-37(9,51-28)31(49-34-27(40)24(39(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,40-41H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32+,34+,36-,37-,38+/m1/s1 |
Clé InChI |
LRWLNXGYFLIVFX-MUIXFKRTSA-N |
SMILES isomérique |
CC[C@@H]1[C@]2([C@H]([C@H](C3=C(C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)OC(=O)O2)C |
SMILES canonique |
CCC1C2(C(C(C3=C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)OC(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


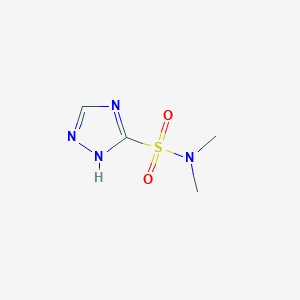
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
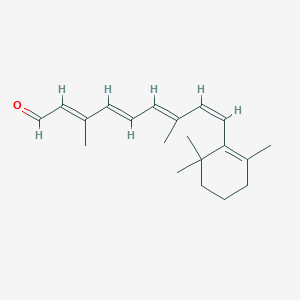
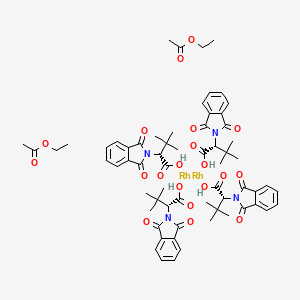
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
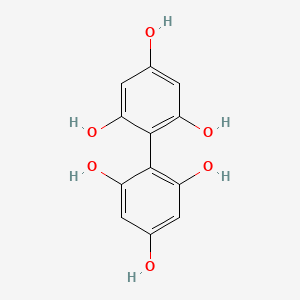

![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)

